1,1,1-Trifluoro-3,3-dimethoxypropan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

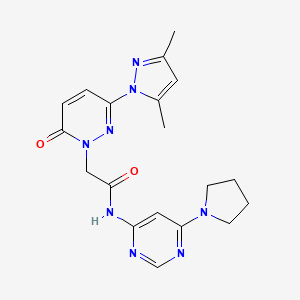

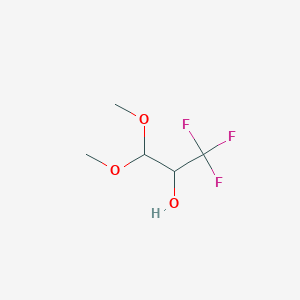

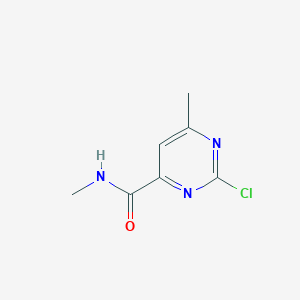

1,1,1-Trifluoro-3,3-dimethoxypropan-2-ol is an organic compound with the chemical formula C5H9F3O3 . It is a liquid at room temperature . This compound is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .

Molecular Structure Analysis

The molecular structure of this compound consists of a three-carbon backbone with two methoxy groups attached to the third carbon and a hydroxyl group attached to the second carbon . The first carbon is substituted with three fluorine atoms .Aplicaciones Científicas De Investigación

Stereocontrolled Synthesis

1,1,1-Trifluoro-3,3-dimethoxypropan-2-ol has been utilized in stereocontrolled chemical processes. For example, its derivative, 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, was prepared with high enantiomeric purity using lipase-mediated kinetic resolution. This compound was then successfully converted into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating its utility in creating stereochemically complex structures (Shimizu, Sugiyama, & Fujisawa, 1996).

Synthesis of Fluorinated Alcohols

The compound has been instrumental in synthesizing various fluorinated alcohols. A method involving the microwave-assisted ring-opening of 1,1,1-trifluoro-2,3-epoxypropane led to the creation of new 3-alkoxy-1,1,1-trifluoropropan-2-ols, highlighting its role in developing novel fluorinated molecules (Rayo et al., 2010).

Palladium-Catalyzed Synthesis

This chemical also plays a role in palladium-catalyzed synthesis processes. For instance, 3,3,3-trifluoroprop-1-en-2-yl-substituted furans were synthesized via palladium-catalyzed cyclization-isomerization, starting from 1,1,1-trifluoro-2-[(tert-butyldimethylsilyloxy)methyl]-3-alkynylbut-2-en-l-ols (Zhang, Zhao, & Lu, 2007).

Enantioselective Synthesis

The compound has been used in enantioselective synthesis as well. One study demonstrated the highly enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols via hydrogenation of 1,1,1-trifluoroalkan-2-one enol acetates using chiral ruthenium catalysts (Kuroki, Asada, Sakamaki, & Iseki, 2000).

Miscibility Studies

In physical chemistry, its influence on the miscibility of fluorinated alcohols with water has been studied. This research explored the structural, thermodynamic, and kinetic properties of 1,1,1-Trifluoro-propan-2-ol (TFIP) mixtures with water, providing insights into the behavior of fluorinated compounds in aqueous solutions (Fioroni, Burger, Mark, & Roccatano, 2003).

Safety and Hazards

Propiedades

IUPAC Name |

1,1,1-trifluoro-3,3-dimethoxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O3/c1-10-4(11-2)3(9)5(6,7)8/h3-4,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLBVDHWHMPHED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(F)(F)F)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2862292.png)

![Ethyl 3-{[3-(trifluoromethyl)benzoyl]amino}-1H-indole-2-carboxylate](/img/structure/B2862293.png)

![Methyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2862298.png)

![N-(3,5-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2862301.png)

![1-[(tert-butoxy)carbonyl]-4-(2,2-difluoroethyl)piperidine-4-carboxylic acid](/img/structure/B2862303.png)

![2-{2-[(2-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2862307.png)

![1-{[(3,4-Dimethoxyphenyl)methyl]carbamoyl}ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2862308.png)